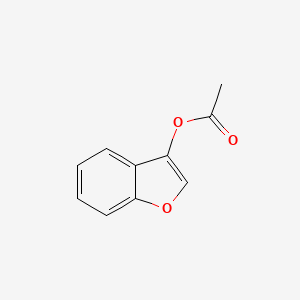

3-Acetoxybenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLZAJCKKRBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377796 | |

| Record name | 3-Acetoxybenzo[b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93680-80-9 | |

| Record name | 3-Acetoxybenzo[b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93680-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetoxybenzofuran and Derivatives

Direct Acetylation Strategies

Direct acetylation methods involve the introduction of an acetyl group to a pre-formed benzofuran-3(2H)-one or a related precursor. This approach is often straightforward and efficient for specific substrates.

Acetylation of Benzofuran-3(2H)-ones with Acetic Anhydride (B1165640)

A common and direct method for the synthesis of 3-acetoxybenzofurans is the acetylation of benzofuran-3(2H)-ones using acetic anhydride. This reaction is typically performed in the presence of a base or an acid catalyst. For instance, the reaction of benzofuran-3(2H)-ones with benzofurazan (B1196253) oxides in refluxing acetic anhydride leads to the formation of cyclized products, indicating the formation of an acetylated intermediate. rsc.org This method provides a viable route to the enol acetate (B1210297) form of the benzofuranone core structure.

In a specific example, the synthesis of 3-acetoxybenzofuran-7-carboxylic acid was achieved by treating 2-(carboxymethoxy)isophthalic acid with a mixture of sodium acetate, acetic acid, and acetic anhydride under reflux conditions. acs.orgnih.gov This reaction proceeds through the cyclization of the diacid precursor followed by in-situ acetylation. The use of acetic anhydride as both a reagent and solvent is common in these transformations.

Another application of this methodology is the synthesis of 7-methoxy-3-acetoxybenzofuran. This compound is prepared from 2-hydroxy-3-methoxybenzoic acid through a multi-step process where the key final step is an intramolecular Perkin condensation, yielding the enol acetate. tandfonline.comtandfonline.com This transformation is facilitated by heating the precursor with acetic anhydride.

The following table summarizes representative examples of the acetylation of benzofuran-3(2H)-ones.

| Starting Material | Reagents | Product | Reference |

| Benzofuran-3(2H)-one | Acetic Anhydride | This compound | rsc.org |

| 2-(Carboxymethoxy)isophthalic acid | Acetic Anhydride, Sodium Acetate, Acetic Acid | This compound-7-carboxylic acid | acs.orgnih.gov |

| 2-(Carboxymethoxy)benzoic acid | Acetic Anhydride | 7-Methoxy-3-acetoxybenzofuran | tandfonline.com |

Acetylation of Hydroxybenzofuran-3-one Precursors

The acetylation of hydroxy-substituted benzofuran-3-one precursors is another direct route to this compound derivatives. This method is particularly useful when the hydroxyl group is already present on the benzofuranone scaffold. For example, 6-hydroxybenzofuran-3-one can be protected as its silyl (B83357) ether, which then undergoes further reactions. nih.gov The hydroxyl group can be acetylated using standard procedures with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. tandfonline.com This approach prevents unwanted side reactions of the hydroxyl group during subsequent synthetic steps.

Cyclization-Based Approaches

Cyclization strategies involve the construction of the benzofuran (B130515) ring system from acyclic precursors, with the 3-acetoxy group being formed either during the cyclization step or in a subsequent transformation.

Cyclization of 2-(Carboxymethoxy)isophthalic Acid Derivatives

A notable cyclization-based approach is the conversion of 2-(carboxymethoxy)isophthalic acid derivatives into 3-acetoxybenzofurans. acs.orgnih.gov This transformation is typically achieved by heating the diacid with acetic anhydride and sodium acetate. acs.orgnih.gov The reaction proceeds via an intramolecular condensation to form the benzofuranone ring, which is then acetylated in the same pot to yield the this compound derivative. This method was successfully employed in the synthesis of this compound-7-carboxylic acid. acs.orgnih.gov Similarly, 2-(carboxymethoxy)benzoic acid can be cyclized to this compound via an intramolecular Perkin condensation, followed by acid hydrolysis to give 3(2H)-benzofuranone. tandfonline.com

Emmons-Horner Reaction Strategies for Benzofuran-6-carboxylate Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes and has been adapted for the synthesis of benzofuran derivatives. wikipedia.orgyoutube.com This strategy can be utilized to construct the benzofuran ring, which can then be further functionalized to introduce the 3-acetoxy group. An efficient method for the synthesis of ethyl 4-acetoxybenzofuran-6-carboxylate employs an Emmons-Horner reaction strategy. researchgate.netd-nb.info This approach provides an alternative to the Stobbe condensation and allows for the construction of the benzofuran core with subsequent acetylation to yield the final product. researchgate.netd-nb.info The HWE reaction typically involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. organicchemistrydata.org In the context of benzofuran synthesis, this can be an intramolecular reaction to form the heterocyclic ring. nih.gov

The following table highlights the key features of the Emmons-Horner reaction in this context.

| Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Horner-Wadsworth-Emmons | Phosphonate ylide, Aromatic aldehyde | Ethyl 4-acetoxybenzofuran-6-carboxylate | researchgate.netd-nb.info |

| Horner-Emmons | (Carbethoxymethylene)triphenylphosphorane | Ethyl (1-benzofuran-3-yl)acetate | nih.gov |

Palladium-Catalyzed Coupling Reactions for Acyl Functionality Introduction

Palladium-catalyzed reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of functionalized benzofurans. While direct palladium-catalyzed acylation to form 3-acetoxybenzofurans is not extensively reported, related palladium-catalyzed carbonylations and cross-coupling reactions can be used to introduce the necessary acyl precursor. liv.ac.uk For instance, palladium-catalyzed cross-coupling of acyl chlorides with organostannanes provides a route to ketones, which could be precursors to 3-acylbenzofurans. organic-chemistry.org Furthermore, palladium-catalyzed oxidative carbonylation of arylboronic acids can yield diaryl ketones. liv.ac.uk

More directly, the synthesis of 3-acylbenzofurans has been achieved through a rearrangement of 2-hydroxychalcones, which can be facilitated by palladium catalysis in related systems. nih.gov While not a direct acylation to the 3-acetoxy derivative, these methods provide a pathway to 3-acylbenzofurans which could potentially be converted to their enol acetates.

Advanced Synthetic Transformations

Strategies for Substituted this compound Synthesis

The introduction of substituents onto the this compound framework is crucial for modulating its chemical and biological properties. Various strategies have been developed, often involving transition-metal catalysis or classical rearrangement reactions.

One notable method involves the cyclization of appropriately substituted precursors. For instance, this compound-7-carboxylic acid can be synthesized from 2-(carboxymethoxy)isophthalic acid. nih.govacs.org This transformation is achieved by refluxing the starting material with sodium acetate, acetic acid, and acetic anhydride. nih.govacs.org This method highlights a classical approach to constructing a substituted benzofuran ring system, where the acetoxy group is formed concurrently with the heterocyclic ring closure.

The Fries rearrangement offers another pathway to substituted hydroxybenzofurans, which can then be acetylated. A study on the Fries rearrangement of various acetoxy-2,3-dimethylbenzofurans demonstrated the migration of the acetyl group to the benzene (B151609) ring, yielding o-hydroxy-ketones that are precursors to other complex heterocyclic systems. oup.com

Palladium-catalyzed reactions are also pivotal in the synthesis of substituted benzofurans. For example, the cyclocarbonylation of 3-(heteroaryl)allyl acetates in the presence of a palladium catalyst can yield acetoxybenzofurans. lookchem.com Specifically, 3-(3-furyl)allyl acetates cyclize selectively at the 2-position of the furan (B31954) ring to afford 7-acetoxybenzofuran. lookchem.com Furthermore, palladium-catalyzed heteroannulation of o-iodophenols with various acetylenic compounds provides a route to a wide range of 2-substituted benzofurans. researchgate.net These methods demonstrate the versatility of palladium catalysis in forming the benzofuran core with concomitant introduction of substituents.

Copper-catalyzed reactions also provide efficient routes. A one-pot procedure involving the reaction of phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org This process involves a sequential nucleophilic addition and an oxidative cyclization.

A specific synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran has been reported, showcasing a multi-substituted derivative. researchgate.net The synthetic approaches to these substituted derivatives are diverse, allowing for the generation of a library of compounds for further investigation.

Table 1: Selected Synthetic Strategies for Substituted this compound Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| 2-(Carboxymethoxy)isophthalic acid | Sodium acetate, acetic acid, acetic anhydride, reflux | This compound-7-carboxylic acid | nih.govacs.org |

| 3-(3-Furyl)allyl acetates | PdCl2(PPh3)2, Ac2O, NEt3, CO (50-70 atm), 130-170 °C | 7-Acetoxybenzofuran | lookchem.com |

| Phenols and Alkynes | Copper catalyst, O2 | Polysubstituted benzofurans | rsc.org |

| o-Iodophenol and Terminal Alkynes | Palladium-copper catalysis | 2-Substituted benzofurans | researchgate.net |

Regioselective Cyclization Approaches

Regioselectivity is a critical aspect of benzofuran synthesis, dictating the final substitution pattern of the heterocyclic ring. Various cyclization strategies have been developed to control the formation of either the O-C2 or C3-C3a bond, among others.

Acid-catalyzed cyclization of acetal (B89532) substrates represents one approach where regioselectivity can be a challenge. In the synthesis of a benzofuran core via polyphosphoric acid (PPA) catalyzed cyclization of an acetal, a mixture of regioisomers was observed. wuxiapptec.com Mechanistic studies suggest that the reaction proceeds through an oxonium ion intermediate, and the regioselectivity of the nucleophilic attack by the phenyl ring is influenced by the electronic properties of the intermediate. wuxiapptec.com

Transition metal-catalyzed cyclizations often offer high regioselectivity. For example, a palladium-catalyzed 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, using [PdCl2(CH3CN)2] as the catalyst and benzoquinone as an oxidant, selectively provides 2-benzyl benzo[b]furans. organic-chemistry.org Similarly, copper-catalyzed decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones produces fused furan derivatives with complete regioselectivity. nih.gov

Metal-free approaches have also been developed. An acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides a route to 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, highlighting how reaction conditions can direct the outcome of cyclization. mdpi.com While not a direct synthesis of benzofurans, these principles of regiocontrol are broadly applicable.

The synthesis of this compound-7-carboxylic acid via the cyclization of 2-(carboxymethoxy)isophthalic acid is an example of a regioselective process where the substitution on the starting material dictates the position of the resulting carboxylic acid group on the benzofuran ring. nih.govacs.org

Table 2: Examples of Regioselective Cyclization Reactions in Furan and Benzofuran Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Outcome | Reference(s) |

| Intramolecular Oxidative Cyclization | [PdCl2(CH3CN)2] / Benzoquinone | ortho-Cinnamyl phenols | Regioselective 5-exo-trig cyclization | organic-chemistry.org |

| Decarboxylative Annulation | Cu(II) | α,β-Alkenyl carboxylic acids and cyclic ketones | Complete regioselectivity to fused furans | nih.gov |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Acetal substrates | Mixture of regioisomers, regioselectivity issue | wuxiapptec.com |

| Cyclization | NaOAc, Ac2O, AcOH | 2-(Carboxymethoxy)isophthalic acid | Regioselective formation of 7-carboxy derivative | nih.govacs.org |

Intramolecular Dehydrogenation for Benzofuran Scaffold Construction

Intramolecular dehydrogenative coupling represents an atom-economical and efficient strategy for the construction of aromatic heterocyclic systems like benzofurans. This approach typically involves the formation of a C-O bond through the removal of two hydrogen atoms, often facilitated by a metal catalyst and an oxidant.

A noteworthy example, analogous to benzofuran synthesis, is the copper-mediated intramolecular dehydrogenative C-H/O-H coupling for the synthesis of benzothieno[3,2-b]benzofurans. rsc.orgrsc.org In this reaction, a 2-(benzo[b]thiophen-2-yl)phenol undergoes cyclization in the presence of a copper catalyst, a base, and an oxidant. The proposed mechanism involves the formation of a phenoxy radical via a single electron transfer with the copper catalyst, followed by an intramolecular C-O cyclization. rsc.orgrsc.org This method is effective for constructing fused ring systems and demonstrates good functional group tolerance. rsc.orgrsc.org

Palladium-catalyzed oxidative cyclization of 2-allylphenols also falls under this category. This reaction, which can be considered a Wacker-type intramolecular cyclization, forms 2-methylbenzofurans. mdpi.comsci-hub.se The process is catalyzed by palladium(II) chloride with a co-oxidant system like Cu(OAc)2–LiCl in aqueous dimethylformamide. sci-hub.se The reaction proceeds under mild conditions and gives high yields of the functionalized benzofurans.

Metal-free oxidative cyclization methods have also been reported. The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org This transformation represents a direct oxidative aromatic C-O bond formation.

These dehydrogenative strategies are powerful tools for building the core benzofuran scaffold, often from readily available starting materials. The choice of catalyst and oxidant is crucial for the efficiency and success of the reaction.

Table 3: Intramolecular Dehydrogenation Approaches for Benzofuran and Analogue Synthesis

| Substrate | Catalyst/Reagent | Oxidant | Product | Reference(s) |

| 2-(Benzo[b]thiophen-2-yl)phenol | Cu(OAc)2 | Air/O2 | Benzothieno[3,2-b]benzofuran | rsc.orgrsc.org |

| 2-Allylphenols | PdCl2 | Cu(OAc)2/LiCl | 2-Methylbenzofurans | sci-hub.se |

| ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | m-Chloroperbenzoic acid (as co-oxidant) | 2-Arylbenzofurans | organic-chemistry.org |

Mechanistic Studies of 3 Acetoxybenzofuran Chemical Reactions

Reaction Pathway Elucidation

Elucidating the reaction pathway of 3-acetoxybenzofuran in enzymatic reactions involves identifying the key steps from substrate binding to product release. A notable example is the reaction catalyzed by Calreticulin Transacetylase (CRTAase), an enzyme that facilitates the transfer of an acetyl group from donor molecules like this compound to target proteins. researchgate.netresearchgate.net

The generally accepted pathway for this enzymatic transacetylation begins with the binding of the this compound substrate to the active site of the CRTAase. The active site, which has been shown to contain a critical thiol group (from a cysteine residue), then acts as a nucleophile. researchgate.net This nucleophilic attack on the acetyl carbonyl carbon of the substrate leads to the formation of a transient intermediate, which subsequently breaks down to release the deacetylated benzofuran (B130515) product and the acetylated enzyme. The enzyme is then regenerated in a subsequent step.

Transition State Analysis

The transition state is the highest energy point on the reaction coordinate, representing a fleeting molecular configuration that is critical in determining the reaction rate. nih.gov For the acetyl transfer from this compound catalyzed by CRTAase, the transition state is believed to be a tetrahedral oxyanion structure.

This state occurs as the enzyme's nucleophilic thiol group attacks the carbonyl carbon of the acetoxy group. As the new bond between the enzyme and the acetyl group forms, the carbon-oxygen double bond of the acetyl group temporarily becomes a single bond, with the negative charge localized on the oxygen atom. Simultaneously, the bond between the acetyl group and the benzofuran oxygen begins to weaken. The stabilization of this high-energy, charged transition state by the enzyme's active site is a key feature of the catalysis, significantly lowering the activation energy compared to the uncatalyzed reaction.

Identification of Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that are formed during a reaction and quickly convert into a more stable species. nih.gov In the CRTAase-catalyzed deacetylation of this compound, two primary intermediates can be identified:

The Acetyl-Enzyme Intermediate: After the transition state collapses, the acetyl group is covalently attached to the enzyme's cysteine residue, forming a thioester. This acetylated enzyme is a key reactive intermediate. researchgate.net

Benzofuran-3-olate/Benzofuran-3-one: The other product of the initial acetyl transfer is the anionic form of 3-hydroxybenzofuran (benzofuran-3-olate), which is the leaving group. This species is highly unstable and rapidly tautomerizes to the more stable keto form, benzofuran-3(2H)-one. The formation of this stable ketone provides a thermodynamic driving force for the reaction.

Kinetic Investigations

Kinetic studies are essential for understanding reaction mechanisms by quantifying reaction rates and their dependence on various factors. mgcub.ac.in For the enzymatic reactions of this compound, these investigations provide insight into substrate specificity and catalytic efficiency. libretexts.orglibretexts.org

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) involves monitoring the concentrations of reactants and products over time to gain a comprehensive picture of the reaction's behavior. researchgate.net In studies involving CRTAase and various acetoxy-aromatic substrates, including this compound derivatives, assays are performed by monitoring a spectroscopic signal, such as the change in absorbance at a specific wavelength, over the course of the reaction. researchgate.net

Rate Law Determination and Dependence on Reactant Concentrations

The rate law for a reaction is a mathematical expression that relates the reaction rate to the concentration of reactants. For enzyme-catalyzed reactions like the one involving this compound, the rate law often follows Michaelis-Menten kinetics. mgcub.ac.inlibretexts.org The general form of the rate equation is:

Rate = (Vmax * [S]) / (Km + [S])

Here, [S] is the substrate concentration (e.g., this compound), Vmax is the maximum reaction rate, and Km is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. mgcub.ac.inlibretexts.org

Studies on CRTAase have demonstrated that the enzyme exhibits hyperbolic kinetics, consistent with the Michaelis-Menten model, and has distinct Km and Vmax values for different substrates. researchgate.net This indicates that the reaction rate is dependent on the concentration of the this compound substrate. At low concentrations, the rate is directly proportional to the substrate concentration, while at high concentrations, the enzyme becomes saturated, and the rate approaches Vmax.

Research comparing various acetoxy derivatives has shown how structural changes impact these kinetic parameters, providing insight into the substrate specificity of the enzyme. researchgate.netnih.gov

Table 1: Comparative Enzyme Kinetics Data Note: The following data is illustrative, based on typical findings from studies comparing different enzyme substrates. Specific values for this compound would be determined experimentally.

| Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| 7,8-diacetoxy-4-methylcoumarin (DAMC) | 50 | 100 | 2.0 |

| This compound derivative | 75 | 80 | 1.07 |

| 7-acetoxy-4-methylcoumarin (MAMC) | 120 | 60 | 0.5 |

Stereochemical Outcomes and Control

Stereochemistry is a critical aspect of reaction mechanisms, especially in biological systems where enzymes often exhibit high specificity for a particular stereoisomer. rsc.org In the context of the enzymatic deacetylation of an achiral substrate like this compound, the reaction itself does not create a new stereocenter at the site of the chemical transformation (the acetyl group).

However, stereochemical control is exerted by the enzyme's chiral active site. The binding of the planar benzofuran ring system into the three-dimensional pocket of the enzyme is highly specific. This enzymatic conformational control dictates the precise orientation of the substrate for an efficient reaction. nih.gov While the substrate itself may be achiral, the enzyme-substrate complex is chiral. This ensures that the nucleophilic attack on the acetyl group occurs from a specific direction, a fundamental principle of enzymatic catalysis. If the benzofuran substrate were to possess a chiral center, this enzymatic control would likely lead to a highly stereoselective reaction, where the enzyme preferentially processes one enantiomer over the other. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the intricate details of reaction mechanisms that are often difficult to access through experimental methods alone. By leveraging the principles of quantum mechanics, computational models can map out the energetic and structural transformations that molecules undergo during a chemical reaction. For heterocyclic compounds like this compound, these theoretical approaches allow for a detailed exploration of reactivity, transition states, and the influence of substituents on reaction pathways. Methods such as Density Functional Theory (DFT) are frequently employed to model the behavior of benzofuran derivatives, elucidating reaction mechanisms with a high degree of accuracy. rsc.orgrsc.org Computational analysis can be used to probe mechanisms ranging from radical reactions to cycloadditions and rearrangements involving the benzofuran core. researchgate.netchemrxiv.org

Potential Energy Surface Analysis

A cornerstone of computational reaction mechanism analysis is the exploration of the potential energy surface (PES). The PES is a multidimensional mathematical landscape that represents the potential energy of a molecular system as a function of its atomic coordinates. researchgate.net By mapping this surface, chemists can visualize the entire course of a reaction, from reactants to products, through the lowest energy pathway, known as the reaction coordinate.

Key features identified on a PES include:

Stationary Points: These are points where the net force on every atom is zero. They correspond to reactants, products, and any intermediates, which are located at local energy minima on the PES.

Transition States (TS): These are first-order saddle points on the PES, representing the maximum energy barrier along the minimum energy reaction path. The structure at the transition state is critical for understanding the kinetic feasibility of a reaction.

Computational studies on related benzofuran systems demonstrate the power of PES analysis. For instance, in the tandem reaction of benzofuran-3(2H)-ones, PES calculations were used to distinguish between a concerted SN2 and a stepwise addition-elimination mechanism. chemrxiv.org Similarly, for the bromination of thieno[3,2-b]benzofuran, a related fused heterocyclic system, DFT calculations located the transition states and intermediates on the PES, confirming a two-step electrophilic substitution mechanism involving initial π-complex formation followed by a σ-complex intermediate. semanticscholar.org

For a hypothetical reaction of this compound, such as its hydrolysis, a PES analysis would calculate the energies of the reactants (this compound and water), the transition state for nucleophilic attack, any tetrahedral intermediates, and the final products (3-hydroxybenzofuran and acetic acid). The calculated energy barriers (activation energies) determine the reaction rate.

Table 1: Illustrative Potential Energy Surface Data for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes, demonstrating typical outputs from PES calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (e.g., this compound + Nucleophile) | 0.0 |

| TS1 | First Transition State | +20.5 |

| INT | Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| P | Products | -18.7 |

Quantum Chemical Calculations of Reaction Phases

Beyond mapping stationary points, a more detailed analysis of the reaction mechanism can be achieved by dissecting the reaction path into distinct phases. The United Reaction Valley Approach (URVA) provides a powerful framework for this, analyzing the reaction path curvature and the behavior of localized vibrational modes along the reaction coordinate. nih.gov This partitions a reaction into chemically meaningful segments, revealing "hidden" intermediates and transition states that are not stationary points on the PES but are crucial for a complete mechanistic understanding. nih.gov

The typical phases of a reaction mechanism are:

Contact/Preparation Phase: Reactants approach and orient themselves, often through van der Waals interactions. Electronic and geometric changes occur to prepare the molecules for bond-breaking/forming events.

Transition State Phase(s): The primary chemical transformations, such as bond cleavage and formation, take place in the vicinity of the transition state. Curvature analysis can identify multiple events within this phase.

Product Adjustment/Separation Phase: The newly formed products relax into their equilibrium geometries and then separate from one another.

Quantum chemical calculations provide the data necessary for this phase analysis. Key parameters are calculated to understand the electronic structure and reactivity at each stage. For this compound, these descriptors predict its chemical behavior:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.netphyschemres.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. umich.edusciencepub.net For this compound, the MEP would highlight the carbonyl oxygen of the acetyl group and the furan (B31954) oxygen as potential sites for electrophilic attack or hydrogen bonding, while the carbonyl carbon would be an electrophilic center.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, allowing for a precise prediction of the most likely sites for nucleophilic and electrophilic attack.

These calculations allow chemists to build a highly detailed, dynamic picture of a reaction. For example, analysis of the reaction between benzofuran derivatives and electrophiles has used these parameters to explain the observed regioselectivity, showing that the C2 position is often the most reactive site. umich.edusciforum.net

Table 2: Calculated Quantum Chemical Properties for this compound and Related Compounds Data is based on representative values from DFT calculations (e.g., B3LYP level) for demonstrating comparative trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzofuran | -8.52 | -0.85 | 7.67 | 0.75 |

| 3-Hydroxybenzofuran | -8.30 | -0.98 | 7.32 | 1.89 |

| This compound | -8.75 | -1.54 | 7.21 | 2.51 |

The data illustrates that substitution at the 3-position significantly alters the electronic properties of the benzofuran ring system, which in turn governs its reaction mechanisms.

Compound Index

Spectroscopic Analysis and Characterization in 3 Acetoxybenzofuran Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-acetoxybenzofuran. By observing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.

Elucidation of Molecular Structure

Both ¹H and ¹³C NMR spectroscopy are instrumental in piecing together the molecular puzzle of this compound. In ¹H NMR, the chemical shifts, integration of signals, and spin-spin coupling patterns reveal the number and connectivity of hydrogen atoms. For instance, the protons on the furan (B31954) and benzene (B151609) rings, as well as those on the acetoxy group, resonate at characteristic chemical shifts, and their coupling provides information about adjacent protons. chemrevise.org

¹³C NMR complements this by providing a signal for each unique carbon atom in the molecule, including quaternary carbons that are not observable by ¹H NMR. bhu.ac.in The chemical shifts in ¹³C NMR are indicative of the carbon's chemical environment, distinguishing between aromatic, furan, and carbonyl carbons. chemrevise.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish definitive correlations between protons and carbons, confirming the precise structure of this compound. mdpi.comuky.edu

Table 1: Representative NMR Data for this compound Derivatives

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Aromatic-H | 7.2-7.8 | Aromatic-C | 110-130 |

| Furan-H | ~6.2 | Furan-C | ~100-145 |

| Acetoxy-CH₃ | ~2.1-2.3 | Acetoxy-CH₃ | ~20-22 |

| Carbonyl-C (C=O) | ~168-170 | ||

| Furan-C-O | ~140-150 | ||

| Note: Specific chemical shifts can vary depending on the solvent and the presence of other substituents. chemrevise.orgmdpi.comsigmaaldrich.comu-tokyo.ac.jpd-nb.infoucl.ac.uk |

Isotopic Labeling Studies for Structural Assignments

To resolve ambiguities in spectral assignments, researchers may employ isotopic labeling. ckisotopes.com By selectively replacing atoms such as ¹²C with ¹³C or ¹H with ²H (deuterium) at specific positions in the this compound molecule, the corresponding signals in the NMR spectra are altered or disappear. sigmaaldrich.com This powerful technique provides unequivocal confirmation of signal assignments, which is particularly valuable in complex molecules or when signals overlap. ckisotopes.comsigmaaldrich.com Stable isotope labeling, when coupled with NMR and mass spectrometry, has become a potent tool for tracking metabolic pathways and understanding the fate of molecules in biological systems. nih.govbiorxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. savemyexams.com The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. These absorption frequencies are characteristic of particular bond types. fiveable.mescienceready.com.au

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption peak typically appears in the range of 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl group. fiveable.meuc.edu

C-O Stretch: The C-O bonds of the ester and the furan ether linkage exhibit strong absorptions in the 1000-1300 cm⁻¹ region. scienceready.com.auuc.edu

Aromatic C=C Stretch: The benzene ring shows characteristic absorptions in the 1475-1600 cm⁻¹ region. uc.edu

Aromatic C-H Stretch: These absorptions are typically observed above 3000 cm⁻¹. libretexts.org

The presence and position of these bands in an IR spectrum provide strong evidence for the presence of the acetoxy and benzofuran (B130515) moieties within the molecule. d-nb.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ester | C=O | 1750-1730 | Strong |

| Ester/Ether | C-O | 1300-1000 | Strong |

| Aromatic | C=C | 1600-1475 | Medium-Weak |

| Aromatic/Alkene | C-H | 3100-3000 | Medium |

| Data sourced from general IR spectroscopy correlation tables. fiveable.meuc.edulibretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. bu.edu.egmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. univie.ac.atlabmanager.comresearchgate.net By measuring the mass of the molecular ion with very high accuracy (typically to four decimal places), it is possible to calculate a unique molecular formula. brentford.hounslow.sch.uk This capability distinguishes between compounds that may have the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. bu.edu.eg

Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

In some analytical scenarios, especially when dealing with complex mixtures or trace amounts of a substance, derivatization can be employed to improve the performance of mass spectrometry. researchgate.net For benzofuran-containing compounds, derivatization can enhance ionization efficiency, leading to increased sensitivity. nih.gov Furthermore, by introducing a specific chemical tag, the selectivity of the analysis can be improved, allowing the target analyte to be more easily distinguished from the matrix. unl.eduresearchgate.net While direct analysis of this compound is often feasible, derivatization strategies can be valuable in specific research contexts, such as metabolomics or environmental analysis. nih.gov

The fragmentation pattern observed in the mass spectrum of this compound provides structural clues. The molecular ion peak corresponds to the intact molecule. savemyexams.com Common fragmentation pathways often involve the loss of the acetyl group or other characteristic fragments from the benzofuran core, and the analysis of these fragments helps to confirm the structure of the parent molecule. nih.govmsu.eduyoutube.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. hnue.edu.vn When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied orbital, usually the Lowest Unoccupied Molecular Orbital (LUMO). hnue.edu.vn The energy required for this transition corresponds to a specific wavelength of light, which is absorbed by the molecule and recorded by the spectrometer. hnue.edu.vn For organic molecules containing π-systems, the most common transitions are π → π*. hnue.edu.vn

The benzofuran scaffold, the core of this compound, is a heteroaromatic system with a delocalized 10π-electron system. thieme-connect.de This extended conjugation is responsible for its characteristic UV absorption. thieme-connect.de Generally, benzofurans exhibit intense absorption bands around 250 nm, with other significant bands appearing near 280 nm. thieme-connect.de The presence of conjugation in a molecule decreases the energy gap between the HOMO and LUMO. bspublications.netlibretexts.org As the extent of conjugation increases, less energy is needed for the electronic transition, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.orgmsu.edu

In the case of this compound, the core benzofuran chromophore is substituted at the 3-position with an acetoxy group (-OCOCH₃). The oxygen atom of the acetoxy group possesses lone pairs of electrons that can participate in the π-system of the benzofuran ring, acting as an auxochrome. An auxochrome is a saturated group that, when attached to a chromophore, can alter both the wavelength and the intensity of the absorption maximum. bspublications.net The introduction of the acetoxy group, a strongly electron-donating substituent, particularly at the 3-position, is known to have a profound effect on the absorption bands. thieme-connect.de This substitution can further extend the conjugation, leading to a bathochromic shift compared to the unsubstituted benzofuran.

The UV spectrum of the parent benzofuran shows absorption maxima (λmax) at approximately 244 nm, 274 nm, and 281 nm. thieme-connect.de The introduction of substituents alters these values. For example, a methoxy (B1213986) group (-OCH₃), which is also an electron-donating group, at the 3-position shifts the primary absorption band to 260 nm, demonstrating a significant bathochromic effect. thieme-connect.de It is anticipated that the acetoxy group in this compound would induce a similar, if not more pronounced, shift due to its electronic effects on the conjugated system.

Table 1: UV Spectral Data for Selected Benzofuran Derivatives in Ethanol

| Compound | λmax (nm) (ε, 10⁻³) | Source |

| Benzo[b]furan | 244 (10.7), 274 (2.5), 281 (2.6) | thieme-connect.de |

| 2-Methylbenzo[b]furan | 246 (12.3), 276 (3.2), 283 (3.2) | thieme-connect.de |

| 3-Methylbenzo[b]furan | 248 (9.3), 276 (2.5), 283 (2.5) | thieme-connect.de |

| 3-Methoxybenzo[b]furan | 218 (15.8), 260 (6.3) | thieme-connect.de |

| Methyl benzo[b]furan-2-carboxylate | 218 (8.7), 273 (19.1) | thieme-connect.de |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable experimental science for determining the precise atomic and molecular structure of a compound in its crystalline solid state. libretexts.orgwikipedia.org The technique relies on the diffraction of a beam of X-rays by the ordered, periodic arrangement of atoms within a crystal. libretexts.orguou.ac.in By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgthepharmajournal.com

The benzofuran ring system, which forms the backbone of this compound, is known from X-ray crystal structure data to be a planar structure. thieme-connect.de This planarity is a consequence of its aromaticity and the sp² hybridization of its constituent atoms. The determination of the crystal structure provides definitive information on the molecule's conformation and intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which influence the crystal packing. jeol.com

The process involves growing a suitable single crystal, which is then mounted and exposed to a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern is collected on a detector, and the data is processed to solve and refine the crystal structure. wikipedia.orgthepharmajournal.com The final output includes the unit cell dimensions, space group, and atomic coordinates for the molecule.

Table 2: Illustrative Crystallographic Data Parameters for a Small Organic Molecule

Note: This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment and does not represent actual data for this compound.

| Parameter | Example Value |

| Chemical Formula | C₁₀H₈O₃ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.945(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 103.45(2) |

| γ (°) | 90 |

| Volume (ų) | 777.8(5) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.505 |

| R-factor (%) | 4.2 |

Biological Activity and Mechanistic Insights of 3 Acetoxybenzofuran

Antimicrobial Research

Benzofuran (B130515) and its derivatives have emerged as a "privileged structure" in the search for effective antimicrobial agents, showing activity against both bacteria and fungi. rsc.org The development of novel antimicrobial agents is critical due to the rise of drug-resistant pathogens. benthamscience.com

Benzofuran derivatives have demonstrated inhibitory effects against a variety of pathogenic microorganisms. biogecko.co.nz

Antibacterial Activity: Studies have shown that benzofuran compounds are active against both Gram-positive and Gram-negative bacteria. rsc.orgmolaid.com For example, 7-Methyl-3-acetoxybenzofuran has been noted for its antibacterial activity against these types of bacteria. molaid.com Research on nature-inspired small molecules led to the discovery of a lead compound with a minimal inhibitory concentration (MIC) of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have confirmed the antibacterial effects of various plant extracts containing such compounds against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. ajol.infomdpi.comphcogj.com

Antifungal Activity: Benzofuran derivatives also exhibit antifungal properties. researchgate.net Extracts from various parts of the Avicennia marina plant, which can contain benzofuran-like structures, have shown inhibitory effects against the opportunistic fungi Aspergillus fumigatus and Candida albicans. mdpi.com Other research has documented the antifungal potential of plant extracts against strains like Aspergillus flavus and Fusarium solani. ajol.info

Table 2: Examples of Antimicrobial Activity of Benzofuran-related Compounds

| Compound/Extract Source | Target Microorganism | Type of Activity | Reference |

| 7-Methyl-3-acetoxybenzofuran | Gram-positive & Gram-negative bacteria | Antibacterial | molaid.com |

| Nature-inspired small molecule (SIMR 2404) | Methicillin-resistant S. aureus (MRSA) | Antibacterial (MIC = 2 μg/mL) | nih.gov |

| Avicennia marina fruit extract (ethanolic) | Aspergillus fumigatus, Candida albicans | Antifungal | mdpi.com |

| Artemisia indica extract (n-Hexane) | Aspergillus flavus | Antifungal (complete inhibition) | ajol.info |

| Tecoma stans extract (n-hexane) | Fusarium solani | Antifungal (complete inhibition) | ajol.info |

Similar to their anticancer effects, the antimicrobial activity of benzofuran derivatives is closely tied to their chemical structure. rsc.orgbiogecko.co.nz Systematic studies help medicinal chemists develop structure-activity relationships (SAR) to design more potent antimicrobial drugs. rsc.orgbepls.com

Key structural elements influencing antimicrobial activity include:

Substituents at the C-2 position: The introduction of a phenyl group at this position is important for antibacterial activity. rsc.org

Substituents at the C-5 position: The presence of hydroxyl groups, halogens, or amino groups at the 5-position is also closely related to the antibacterial properties of the benzofuran derivative. rsc.org

These SAR insights provide a foundation for the targeted synthesis of new benzofuran-based compounds with enhanced efficacy against pathogenic microbes. biogecko.co.nz

Activity Against Bacterial and Fungal Microorganisms

Anti-inflammatory Activity

Several benzofuran derivatives and related compounds have been investigated for their anti-inflammatory properties. bepls.commolaid.com Inflammation is a key physiological process, but its dysregulation is associated with numerous chronic diseases. njppp.com

Phthalides, which share some structural similarities with components of benzofuran derivatives, have shown relevant biological activities, including anti-inflammatory effects. nih.gov In one study, the synthesized compound 3-(2,4-dihydroxyphenyl)phthalide demonstrated strong inhibition of nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells, indicating potent anti-inflammatory action. nih.gov This compound also reduced the expression of pro-inflammatory cytokines. nih.gov

Research on the fixed oil of Nigella sativa, which contains compounds that can inhibit pathways of arachidonic acid metabolism, has also demonstrated significant anti-inflammatory activity in various experimental models in rats. njppp.com Similarly, proteins and peptides from the marine microalga Rhodomonas sp. have shown interesting anti-inflammatory activity, which was improved after enzymatic hydrolysis. mdpi.com While direct studies on 3-acetoxybenzofuran are limited, the broader class of benzofurans and related structures shows promise as a source of new anti-inflammatory agents. bepls.com

Pharmacological Evaluation and Efficacy Studies

In anticancer research, the efficacy of benzofuran derivatives is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. researchgate.net For example, a tetrahydrobenzofuro[2,3-c]pyridine derivative, acting as a PAK4 inhibitor, showed high potency with IC₅₀ values of 0.38 and 0.50 μmol/L against MIA PaCa-2 and Pan02 pancreatic cancer cell lines, respectively. nih.gov In vivo studies with this compound also demonstrated significant suppression of tumor growth. nih.gov

For anticonvulsant agents, evaluation involves tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models to determine the median effective dose (ED₅₀). mdpi.com In one study of benzenesulfonamide (B165840) derivatives, the most active compound showed an ED₅₀ value of 16.36 mg/kg in the MES screen. mdpi.com

Pharmacological evaluations also extend to other therapeutic areas. For instance, tricyclic analogues of the antilipidemic drug clofibrate, which contain a pyrano[3,4-b]benzofuran core, were evaluated for their effects on cholesterol and triglycerides in rats. nih.gov These comprehensive studies are critical for advancing promising benzofuran derivatives from laboratory discovery to potential clinical applications. rsc.org

Applications of 3 Acetoxybenzofuran in Advanced Organic Synthesis

Precursor in Derivatization Strategies

Derivatization is a chemical process where a compound is transformed into a product of similar structure, called a derivative. spectroscopyonline.com This technique is often used to modify the properties of a molecule for a specific purpose. 3-Acetoxybenzofuran is a suitable precursor for such strategies, primarily due to the reactivity of its acetoxy group.

The acetoxy group on the 3-position of the benzofuran (B130515) ring is an ester, which can be readily hydrolyzed under basic or acidic conditions to yield 3-hydroxybenzofuran. This resulting hydroxyl group is a highly versatile functional handle. biotechacademy.dklibretexts.orgpressbooks.pubsavemyexams.com It provides a reactive site for the introduction of a wide array of other functional groups through reactions such as etherification, esterification, or conversion to a triflate for coupling reactions. This two-step process—hydrolysis followed by functionalization—makes this compound an effective starting point for creating a library of 3-substituted benzofuran derivatives. The initial acetoxy group can be seen as a stable and convenient precursor to the more reactive hydroxyl group.

| Initial Functional Group | Intermediate Functional Group | Potential Introduced Functional Groups | Reaction Type |

| Acetoxy (-OAc) | Hydroxyl (-OH) | Alkoxy (-OR) | Williamson Ether Synthesis |

| Acetoxy (-OAc) | Hydroxyl (-OH) | New Ester (-OCOR) | Esterification |

| Acetoxy (-OAc) | Hydroxyl (-OH) | Sulfonate Ester (-OSO₂R) | Sulfonylation |

| Acetoxy (-OAc) | Hydroxyl (-OH) | Halogen (-X) | Halogenation |

| This table illustrates potential derivatization pathways starting from this compound. |

In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes. mdpi.comjfda-online.com Compounds that lack features necessary for sensitive detection, such as a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, can be chemically modified. libretexts.orgmdpi.com By hydrolyzing the acetoxy group of this compound to a hydroxyl group, a reactive site is exposed for attaching a labeling agent. For instance, a fluorescent tag could be introduced, significantly lowering the limits of detection (LOD) and quantification (LOQ) in analytical methods like High-Performance Liquid Chromatography (HPLC). mdpi.com Furthermore, converting the polar hydroxyl group to a less polar, more volatile derivative (e.g., a silyl (B83357) ether) can improve its chromatographic behavior in Gas Chromatography (GC), leading to better peak shape and resolution. jfda-online.com

Introduction of Functional Groups

Building Block for Complex Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The benzofuran nucleus is considered a "privileged scaffold" as it is a recurring motif in many biologically active compounds. This compound serves as an important building block, providing this essential benzofuran core for the construction of more complex molecular architectures. nih.govenamine.net

The benzofuran structure of this compound can be used as a foundation for creating larger, polycyclic systems. uomustansiriyah.edu.iq Synthetic strategies can be designed where the benzofuran ring participates in cycloaddition reactions or intramolecular cyclizations to form new fused rings. researchgate.netnih.govslideshare.net For example, functional groups strategically placed on the benzofuran core or on a side chain attached via the 3-position can react to build additional rings, leading to complex structures like benzofuro[b]pyridines or other multi-ring heterocyclic systems. u-tokyo.ac.jp These fused systems are of great interest in materials science and medicinal chemistry.

| Starting Scaffold | Reaction Type | Potential Fused Ring System |

| Benzofuran | Annulation | Benzofuro[x,y-z]pyridine |

| Benzofuran | Cycloaddition | Tetracyclic Benzofuran Derivative |

| Benzofuran | Intramolecular Cyclization | Furo[x,y-b]benzofuran |

| This table provides examples of fused ring systems that could be synthesized using a benzofuran building block. |

The process of bringing a new drug to market is a long and complex endeavor that begins with the discovery of promising compounds. ppd.comarxiv.orgunivie.ac.at Many pharmaceuticals contain heterocyclic moieties, and the benzofuran skeleton is found in a variety of therapeutic agents. This compound can function as a key intermediate in the synthesis of such drug candidates. nih.govmdpi.com Chemists can modify the molecule at the 3-position and other positions on the ring system to optimize biological activity, selectivity, and pharmacokinetic properties. Its role as a building block allows for the systematic exploration of the chemical space around the benzofuran scaffold, a crucial activity in the "hit-to-lead" and "lead optimization" phases of drug discovery. arxiv.org

Synthesis of Fused Ring Systems

Role in Targeted Molecule Synthesis

Target-oriented synthesis aims to create a specific, often complex, molecule, such as a natural product or a designed pharmaceutical agent, through a planned, multi-step sequence. nih.gov In this context, this compound is valuable because its acetoxy group can function as a protecting group for the hydroxyl functionality.

In a complex synthesis, it is often necessary to mask a reactive group to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetoxy group is relatively stable under various reaction conditions but can be selectively removed at a desired stage to unmask the reactive hydroxyl group for a subsequent transformation. This strategic use of the acetoxy group as a latent hydroxyl function provides chemists with the control and flexibility needed to construct intricate molecular targets in an efficient and predictable manner. nih.gov This approach is fundamental to the assembly of complex natural products and advanced pharmaceutical compounds.

Preparation of Analogs (e.g., CC-1065, duocarmycins)

The chemical compound this compound and its derivatives play a crucial role as precursors in the synthesis of complex and biologically significant molecules, including analogs of the potent antitumor antibiotics CC-1065 and the duocarmycins. d-nb.inforesearchgate.net These natural products are known for their powerful cytotoxicity, which stems from their ability to selectively alkylate DNA. jst.go.jp Consequently, extensive research has been dedicated to synthesizing analogs with potentially improved therapeutic indices.

A key intermediate derived from the this compound scaffold is ethyl 4-acetoxybenzofuran-6-carboxylate. d-nb.inforesearchgate.net This compound serves as a vital building block for constructing the core structures of various CC-1065 and duocarmycin analogs. d-nb.info An efficient method for the preparation of ethyl 4-acetoxybenzofuran-6-carboxylate and related esters has been developed, highlighting its importance in this synthetic context. researchgate.net

The following table outlines key intermediates and their roles in the synthesis of these potent analogs.

| Intermediate | Role in Synthesis | Target Analog Class |

| Ethyl 4-acetoxybenzofuran-6-carboxylate | Building block for the heterocyclic core | CC-1065, Duocarmycins |

| Bromoallylic chlorides (derived from benzofuran) | Precursors for radical cyclization to form key structural motifs | CC-1065, Duocarmycins |

| 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid | Non-covalent binding subunit | Duocarmycin analogs |

Catalytic Applications

While this compound itself is primarily recognized as a synthetic intermediate rather than a direct catalyst, the broader class of benzofuran derivatives has garnered significant attention for its catalytic applications in various organic transformations. numberanalytics.comnih.govacs.org The inherent electronic properties and structural features of the benzofuran scaffold make it a versatile platform for the design of new catalysts.

Benzofuran-based compounds are being investigated for their potential as catalysts in several important reaction types:

Transition Metal-Catalyzed Reactions: Benzofuran derivatives have been employed as ligands or key components in transition metal catalysis, particularly with palladium. numberanalytics.comacs.org For example, palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, can utilize benzofuran-containing ligands. numberanalytics.comlibretexts.org These reactions are pivotal in the synthesis of complex organic molecules.

Electrocatalysis: Recent studies have explored the use of benzofuran derivatives in electrocatalysis. acs.org Specifically, benzofuran derivatives featuring an α,β-unsaturated dicyano moiety have been synthesized and evaluated for their performance in hydrazine (B178648) electrooxidation, a key process in fuel cell technology. acs.org Certain derivatives have shown significant catalytic activity, highlighting the potential of the benzofuran core in designing efficient electrocatalysts. acs.org

Organocatalysis: The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents another area where benzofuran derivatives could potentially be applied. wikipedia.org Although specific examples of this compound as an organocatalyst are not prominent, the principles of organocatalysis, which often rely on specific functional groups and molecular scaffolds to facilitate reactions, suggest that tailored benzofuran structures could be designed for such purposes.

The following table summarizes the types of catalytic applications in which benzofuran derivatives have been investigated.

| Catalytic Application | Type of Benzofuran Derivative | Example Reaction |

| Transition Metal Catalysis | Ligands for palladium | Cross-coupling reactions |

| Electrocatalysis | α,β-unsaturated dicyano derivatives | Hydrazine electrooxidation |

| Potential Organocatalysis | Functionalized benzofurans | (Hypothetical) Asymmetric synthesis |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 3-acetoxybenzofuran and its analogues is evolving, with a growing emphasis on efficiency, scalability, and sustainability. chemistryjournals.netrsc.org Traditional methods are being re-evaluated and novel routes are being designed to align with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer reagents and solvents. chemistryjournals.netdiva-portal.org

A notable synthetic pathway involves the intramolecular Perkin condensation. For instance, 2-(carboxymethoxy)benzoic acid can be converted to this compound, which is then hydrolyzed to 3(2H)-benzofuranone. tandfonline.com A more practical, large-scale synthesis has been developed for 7-methoxy-3-acetoxybenzofuran starting from 2-hydroxy-3-methoxybenzoic acid. tandfonline.comtandfonline.com This multi-step process, which includes the formation of the enol acetate (B1210297) via intramolecular Perkin condensation, is lauded for its use of simple reagents and the crystallization of intermediates directly from reaction mixtures, thus avoiding tedious extractions. tandfonline.com

Another key synthetic intermediate, this compound-7-carboxylic acid, has been prepared by refluxing its precursor with sodium acetate in acetic acid and acetic anhydride (B1165640). acs.orgnih.gov Furthermore, the synthesis of more complex derivatives, such as tetrahydrobenzofuro[2,3-c]pyridines, utilizes 3-acetoxy-benzofuran as a crucial intermediate, which is formed via intramolecular cyclization and decarboxylation of a benzoic acid precursor. nih.gov

Table 1: Synthetic Intermediates and Methods

| Compound/Intermediate | Key Synthetic Step/Method | Starting Material | Reference |

|---|---|---|---|

| This compound-7-carboxylic acid | Refluxing with sodium acetate and acetic anhydride | 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid | acs.org, nih.gov |

| 7-Methoxy-3-acetoxybenzofuran | Intramolecular Perkin condensation followed by hydrolysis | 2-Hydroxy-3-methoxybenzoic acid | tandfonline.com, tandfonline.com |

| 3-Acetoxy-benzofuran | Intramolecular cyclization and decarboxylation | Benzoic acid derivative (A5) | nih.gov |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced mechanistic investigations into the formation and reactions of this compound and related structures are employing a combination of kinetic studies and computational modeling. nih.gov

For example, detailed studies on palladium-catalyzed C(sp³)-H acetoxylation reactions provide insights into selective C-O bond formation. nih.gov Computational and kinetic data for the acetoxylation of morpholinones support a mechanism that proceeds through a γ-aminoalkyl-Pd(IV) intermediate. The crucial C-O bond-forming step is thought to occur via a dissociative ionization followed by an SN2-type attack by an external acetate. nih.gov Such detailed mechanistic understanding helps in controlling reaction outcomes and can be extrapolated to the synthesis of complex acetoxy-containing heterocycles.

Similarly, mechanistic studies of palladium-catalyzed carbonylation of allylic alcohols have uncovered novel domino reaction pathways. researchgate.net These investigations are fundamental to developing highly efficient, atom-economic processes. Future research will likely focus on elucidating the precise pathways involved in the cyclization and functionalization steps leading to this compound, exploring the roles of catalysts, reagents, and reaction conditions at a molecular level.

Integrated Spectroscopic and Computational Approaches

The precise structural elucidation of complex organic molecules is a persistent challenge. The integration of advanced spectroscopic techniques with computational chemistry has become a powerful strategy for accurately determining molecular structures and properties. rsc.orgresearchgate.netmdpi.com This combined approach is particularly valuable for characterizing novel this compound derivatives.

Modern methodologies couple experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Vibrational Circular Dichroism (VCD) spectroscopy with theoretical predictions from Density Functional Theory (DFT) calculations. mdpi.comchemmethod.com This synergy allows for the unambiguous assignment of planar structures and the determination of relative and absolute configurations, even in complex cases like epimeric mixtures. researchgate.netmdpi.com

Computational analysis, including the calculation of molecular descriptors, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps, provides deep insights into the electronic structure, reactivity, and potential intermolecular interactions of these molecules. chemmethod.commdpi.comnih.gov Future applications of this integrated approach will be essential for characterizing the nuanced structural features of new this compound-based compounds, thereby facilitating a more accurate understanding of their structure-property relationships. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

Benzofuran (B130515) derivatives exhibit a remarkable breadth of biological activities, and research into their therapeutic potential is a rapidly expanding field. researchgate.netactascientific.com Compounds incorporating the this compound motif are being investigated against a variety of new biological targets for diseases ranging from cancer to microbial infections. biogecko.co.nznih.gov

One significant area of research is in oncology. Derivatives of 2,3-dihydrobenzofuran (B1216630) have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy. acs.orgnih.gov More recently, tetrahydrobenzofuro[2,3-c]pyridine derivatives, synthesized from a 3-acetoxy-benzofuran intermediate, have been evaluated as inhibitors of p21-activated kinase 4 (PAK4), an emergent therapeutic target in pancreatic cancer. nih.gov

Beyond cancer, acetoxy derivatives of benzofurans have been shown to modulate the activity of Calreticulin Transacetylase (CRTAase), leading to the activation of platelet Nitric Oxide Synthase and subsequent inhibition of platelet aggregation. researchgate.net The broad-spectrum activity of the benzofuran core also includes antimicrobial, anti-inflammatory, and antioxidant properties, suggesting a wide range of potential clinical applications. actascientific.comontosight.aivulcanchem.com The ongoing exploration of these activities aims to identify novel molecular targets and develop targeted therapies for various pathological conditions. dovepress.com

Table 2: Investigated Biological Targets for Benzofuran Derivatives

| Biological Target | Therapeutic Area | Derivative Class | Reference |

|---|---|---|---|

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Oncology | 2,3-Dihydrobenzofuran-7-carboxamide (B140375) | acs.org, nih.gov |

| p21-activated kinase 4 (PAK4) | Oncology (Pancreatic Cancer) | Tetrahydrobenzofuro[2,3-c]pyridine | nih.gov |

| Calreticulin Transacetylase (CRTAase) | Cardiovascular (Anti-platelet) | Acetoxy derivatives of benzofurans | researchgate.net |

| Various bacterial/fungal targets | Infectious Diseases | Benzofuran derivatives | biogecko.co.nz, nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Refinements

The rational design of potent and selective therapeutic agents heavily relies on understanding the relationship between a molecule's structure and its biological activity. nih.gov For benzofuran derivatives, extensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are being conducted to refine their therapeutic profiles. nih.govcreative-biolabs.com

Research has shown that the anticancer activity of the benzofuran scaffold is highly dependent on the type and position of substituents. nih.gov For instance, in the development of PARP-1 inhibitors based on a 2,3-dihydrobenzofuran-7-carboxamide core, initial modifications at the 5-position with bromo, nitro, and amino groups resulted in inactive compounds. acs.orgnih.gov This led researchers to focus on the 2-position, where the introduction of various substituents led to derivatives with significantly enhanced potency. acs.orgnih.gov

QSAR models, which correlate molecular descriptors with biological activity, are increasingly used to predict the potency of new derivatives before their synthesis, thereby saving time and resources. nih.govresearchgate.net These computational models help to identify key structural features—such as specific electronic or steric properties—that are crucial for activity. nih.govnih.gov Future SAR and QSAR studies will continue to be instrumental in the lead optimization process, guiding the design of this compound derivatives with improved efficacy, selectivity, and pharmacokinetic properties. gardp.org

Table 3: Illustrative SAR Findings for Benzofuran Derivatives

| Core Scaffold | Target | Modification Position | Observation | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 5-position | Bromo, nitro, and amino substitutions led to inactive compounds (IC50 > 25 μM). | acs.org, nih.gov |

| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 2-position | Modifications were found to be crucial for enhancing inhibitory potency. | acs.org, nih.gov |

| Amiloride-benzofuran | uPA | 4-position of 2-benzofuranyl | Addition of a fluorine atom resulted in a 2-fold increase in potency. | nih.gov |

Multi-Targeting Strategies in Medicinal Chemistry

The complexity of chronic and multifactorial diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" paradigm to the development of Multi-Target-Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, potentially offering superior efficacy and a better safety profile compared to combination therapies. nih.gov

The benzofuran scaffold, with its proven ability to interact with a diverse range of biological targets, is an ideal platform for designing MTDLs. actascientific.com A this compound derivative could be engineered to, for example, inhibit both a protein kinase like PAK4 and a DNA repair enzyme like PARP-1, representing a dual-pronged attack on cancer cells. acs.orgnih.gov This strategy involves combining different pharmacophores within a single molecular structure. researchgate.net Given the established anticancer, anti-inflammatory, and antioxidant activities of various benzofurans, future research will likely focus on creating hybrid molecules that can synergistically interfere with multiple interconnected pathological pathways. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetoxybenzofuran derivatives, and what are their typical yields?

- Methodological Answer : A one-pot pseudo three-component synthesis is commonly employed for benzofuran derivatives. For example, 3-alkoxybenzofurans are synthesized via cyclization of substituted phenols with aldehydes or ketones under acidic conditions. Key steps include:

- Reagent selection : Use of catalysts like p-toluenesulfonic acid (p-TSA) or iodine for cyclization .

- Reaction optimization : Temperature control (e.g., 80–100°C) and solvent choice (e.g., ethanol or dichloromethane) significantly impact yields .

- Yield variability : Derivatives with electron-withdrawing groups (e.g., chlorine in compound 3m ) show lower yields (52%) compared to alkoxy-substituted analogs (69–70%) due to steric and electronic effects .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are used to confirm substituent positions. For example, acetoxy groups exhibit characteristic shifts at δ ~2.1 ppm (H) and δ ~170 ppm (C) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] peaks with <5 ppm error) .

- Melting point analysis : Pure crystalline derivatives (e.g., 3k ) show sharp melting points (74–76°C), while oily products (e.g., 3l ) require further purification .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Waste disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., BF-EtO) enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction neutralization (e.g., HCl for precipitation) .

- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions like oligomerization .

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Assay standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, sulfamoylbenzoyl derivatives (e.g., 4-chloro-3-sulfamoylbenzoyl) show enhanced bioactivity due to improved target binding .

- Data normalization : Report IC values relative to internal controls and account for solvent interference (e.g., DMSO cytotoxicity) .

Q. What strategies resolve conflicting NMR data for this compound derivatives?

- Methodological Answer :

- Decoupling experiments : Use DEPT-135 or HSQC to distinguish overlapping C signals in crowded aromatic regions .

- Isotopic labeling : Introduce C-acetoxy groups to track regiochemical outcomes .

- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral data .

Q. How do structural modifications influence the pharmacokinetics of this compound?

- Methodological Answer :

- LogP optimization : Alkoxy chains (e.g., ethoxy in 3k ) increase lipophilicity, enhancing blood-brain barrier penetration .

- Metabolic stability : Fluorine or chlorine substituents (e.g., 3m ) reduce hepatic clearance by blocking cytochrome P450 oxidation .

- Prodrug design : Esterification of the acetoxy group improves oral bioavailability through hydrolytic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro